molecular formula C13H13N3O2 B11871144 3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B11871144
M. Wt: 243.26 g/mol
InChI Key: KYLMIBVRTYEJSD-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that contains both an indazole and a nitrophenyl group. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The presence of the nitrophenyl group adds to the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the indazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenylhydrazine
  • Cyclohexanone
  • Indazole derivatives

Uniqueness

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its combination of the nitrophenyl and indazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C13H13N3O2/c17-16(18)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14-15-13/h5-8H,1-4H2,(H,14,15)

InChI Key

KYLMIBVRTYEJSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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